molecular formula C7H5Cl2IO B14030614 2,5-Dichloro-1-iodo-3-methoxybenzene

2,5-Dichloro-1-iodo-3-methoxybenzene

Cat. No.: B14030614
M. Wt: 302.92 g/mol
InChI Key: XDSSWQZZHBXJEX-UHFFFAOYSA-N
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Description

2,5-Dichloro-1-iodo-3-methoxybenzene is an aromatic compound with the molecular formula C7H5Cl2IO It is characterized by the presence of two chlorine atoms, one iodine atom, and one methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1-iodo-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2,5-dichloro-3-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-1-iodo-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Electrophilic Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2,5-dichloro-3-methoxyphenol, while oxidation with potassium permanganate can produce 2,5-dichloro-3-methoxybenzoic acid .

Scientific Research Applications

2,5-Dichloro-1-iodo-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dichloro-1-iodo-3-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as an electrophile or nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological processes .

Comparison with Similar Compounds

  • 2,5-Dichloro-1-iodo-4-methoxybenzene
  • 2,5-Dichloro-1-iodo-3-ethoxybenzene
  • 2,5-Dichloro-1-iodo-3-methylbenzene

Comparison: Compared to these similar compounds, 2,5-Dichloro-1-iodo-3-methoxybenzene is unique due to the presence of the methoxy group at the 3-position, which influences its reactivity and interactions with other molecules. This structural difference can lead to variations in chemical behavior and biological activity, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C7H5Cl2IO

Molecular Weight

302.92 g/mol

IUPAC Name

2,5-dichloro-1-iodo-3-methoxybenzene

InChI

InChI=1S/C7H5Cl2IO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3

InChI Key

XDSSWQZZHBXJEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)I)Cl

Origin of Product

United States

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